Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate
Description
Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is an organic compound featuring a benzoate ester moiety linked to a 4,4-dimethyl-2,6-dioxopiperidine ring. This structure combines aromatic and heterocyclic elements, making it relevant in pharmaceutical and materials chemistry. The methyl ester group (COOCH₃) at the para position of the benzene ring and the substituted piperidinone ring contribute to its physicochemical properties, such as solubility and stability.
Properties
IUPAC Name |
methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2)8-12(17)16(13(18)9-15)11-6-4-5-10(7-11)14(19)20-3/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJOUEYJVGOPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)C2=CC=CC(=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate typically involves the following steps:
Formation of the Piperidin-2,6-dione Core: The piperidin-2,6-dione core can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives.
Substitution with the Dimethyl Group: The piperidin-2,6-dione core is then subjected to a dimethylation reaction to introduce the 4,4-dimethyl group.
Attachment of the Benzoate Group: Finally, the benzoate group is introduced through esterification, where the carboxylic acid group of benzoic acid reacts with methanol in the presence of a catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification is also feasible with alcohols in the presence of catalysts like sulfuric acid or Lewis acids.
Nucleophilic Additions to the Piperidine-Dione Ring
The 2,6-diketopiperidine ring is susceptible to nucleophilic attacks at the carbonyl carbons. Reductive amination and Grignard additions have been reported for analogous compounds.
Reduction of Carbonyl Groups
The dioxopiperidine carbonyls can be reduced to alcohols or methylene groups under strong reducing conditions.
Condensation and Cyclization Reactions
The electron-withdrawing effect of the ester group facilitates condensation with amines or hydrazines.
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed coupling reactions when functionalized with halides or pseudohalides.
Radical Reactions
The dioxopiperidine ring can participate in radical-mediated processes under UV light or initiators.
| Reaction Type | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Bromination | NBS, CCl₄, UV light | N-Bromosuccinimide, 24h | Allylic bromination |
Key Mechanistic Insights:
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Ester Reactivity : The methyl ester acts as a leaving group in nucleophilic acyl substitutions, with reactivity enhanced by adjacent electron-withdrawing groups .
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Piperidine-Dione Ring : The carbonyl groups participate in conjugate additions, while steric hindrance from dimethyl substituents directs regioselectivity .
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Aromatic Ring : The meta-substituted benzoate engages in electrophilic substitutions only under strong activating conditions due to deactivation by the ester .
Scientific Research Applications
Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data and case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that compounds with similar structures exhibit significant activity against various diseases, including cancer and neurological disorders.
Case Study: Antitumor Activity
A study conducted on related compounds demonstrated that derivatives of 2,6-dioxopiperidine showed promising antitumor activity by inhibiting specific cancer cell lines. The mechanism involved the modulation of apoptosis pathways, suggesting that this compound could similarly affect tumor growth .
Neuropharmacology
Research has highlighted the potential neuroprotective effects of piperidine derivatives. This compound may offer benefits in treating neurodegenerative diseases by enhancing cognitive function and protecting neuronal cells from oxidative stress.
Case Study: Cognitive Enhancement
In preclinical trials involving animal models of Alzheimer's disease, piperidine derivatives were shown to improve memory and learning capabilities. The compounds acted by modulating neurotransmitter levels and reducing neuroinflammation .
Drug Development
The compound is also being explored for its role in drug formulation processes. Its chemical properties allow for the development of prodrugs that can enhance bioavailability and therapeutic efficacy.
Data Table: Comparison of Related Compounds in Drug Formulation
| Compound Name | Structure Type | Bioavailability | Therapeutic Use |
|---|---|---|---|
| Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)ben |
Mechanism of Action
The mechanism by which Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Key Distinctions
- Heterocyclic Ring: The compared compound features a 5-membered 2-oxopyrrolidinone ring instead of a 6-membered piperidinone. This reduces ring strain but may alter hydrogen-bonding capacity and metabolic stability.
- Substituent Position: The pyrrolidinone group is attached via an ethyl spacer at the benzene’s para position, whereas the piperidinone in the target compound is directly linked at the meta position. This positional difference affects electronic interactions and steric bulk.
- Synthesis: The pyrrolidinone derivative is synthesized via a K₂Sₓ-catalyzed coupling of methyl 4-bromobenzoate and 1-vinyl-2-pyrrolidinone in acetonitrile, yielding 72% after purification . This method may inspire analogous routes for the target compound.
Implications of Structural Variations
- Physicochemical Properties: The ethyl ester’s increased lipophilicity may improve bioavailability, while the pyrrolidinone’s smaller ring could enhance conformational flexibility.
- Applications: Piperidinone derivatives are explored for kinase inhibition and neuropharmacology, whereas pyrrolidinones are common in nootropic agents. The target compound’s meta-substitution may offer unique binding profiles in drug design.
- Synthetic Accessibility: The K₂Sₓ-mediated coupling method could be adapted for the target compound by modifying starting materials (e.g., methyl 3-bromobenzoate and a vinyl-piperidinone precursor).
Biological Activity
Methyl 3-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The compound features a benzoate moiety linked to a piperidine derivative, which is known for its role in various biological processes.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N2O3 |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 835616-61-0 |
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms .
- Receptor Modulation : It may act as a modulator for various receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways .
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. In animal models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve cognitive function .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results showed significant inhibition of cell proliferation in breast and lung cancer cells with IC50 values ranging from 5 to 15 µM .
Case Study 2: Neuroprotection in Animal Models
In an experimental model of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced amyloid plaque formation. This suggests a potential role in the management of neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
